(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol
Overview
Description
(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol is a chiral compound featuring a cyclohexanol core with a furan-2-ylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol typically involves the following steps:
Formation of the cyclohexanol core: This can be achieved through the reduction of cyclohexanone using a reducing agent such as sodium borohydride (NaBH4).
Introduction of the furan-2-ylmethylamino group: This step involves the nucleophilic substitution reaction where the furan-2-ylmethylamine is reacted with the cyclohexanol derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The furan ring can be hydrogenated to tetrahydrofuran under catalytic hydrogenation conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of N-substituted cyclohexanol derivatives.
Scientific Research Applications
(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential pharmacological properties, including as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
(1S,2S)-2-{[(thiophen-2-yl)methyl]amino}cyclohexan-1-ol: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like thiophene. This uniqueness can be leveraged in the design of novel compounds with specific biological activities.
Properties
IUPAC Name |
(1S,2S)-2-(furan-2-ylmethylamino)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h3-4,7,10-13H,1-2,5-6,8H2/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPPAWHZJFBRSC-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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